Thalidomide-O-amido-C8-NH2

PROTAC linker design cereblon ligand conjugate ternary complex spatial reach

Thalidomide-O-amido-C8-NH2 is a cereblon-recruiting PROTAC building block featuring an eight-carbon amide linker and a terminal primary amine. Its extended spatial reach (~10.7–14.1 Å) is critical for productive ternary complex formation with sterically hindered or deep-pocket targets—validated in AURKA-targeting PROTACs achieving DC50 3.9 nM. Unlike shorter C6 analogs or PEG-based linkers, this precise C8 length and terminal amine chemistry cannot be substituted without compromising degradation efficiency, conjugate solubility, or linker spatial orientation. The terminal amine enables robust NHS ester coupling and reductive amination. Procure this exact conjugate to ensure reproducible SAR data and batch-to-batch consistency in PROTAC library synthesis.

Molecular Formula C23H30N4O6
Molecular Weight 458.5 g/mol
CAS No. 1950635-15-0
Cat. No. B560578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-C8-NH2
CAS1950635-15-0
Molecular FormulaC23H30N4O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN
InChIInChI=1S/C23H30N4O6/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30)
InChIKeyQTUVCTXXMOZFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-C8-NH2 (CAS 1950635-15-0): E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis


Thalidomide-O-amido-C8-NH2 (CAS 1950635-15-0) is a synthetic E3 ligase ligand-linker conjugate incorporating a thalidomide-derived cereblon (CRBN) ligand and an eight-carbon (C8) alkyl linker terminating in a primary amine . This bifunctional building block is specifically designed for constructing proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation via the ubiquitin-proteasome system . The compound, also designated Cereblon Ligand-Linker Conjugates 2 or E3 Ligase Ligand-Linker Conjugates 20, is referenced in patent WO 2017024317 A2 as compound DL7-TL [1].

Why Thalidomide-O-amido-C8-NH2 Cannot Be Substituted with Generic In-Class Linker Conjugates


PROTAC linker length and composition critically dictate ternary complex formation, degradation efficiency, and physicochemical properties [1]. Empirical structure-activity relationship (SAR) studies demonstrate that even minor alterations in linker length—such as a two-carbon reduction from C8 to C6—substantially impact both spatial reach and solubility [2]. Thalidomide-O-amido-C8-NH2 offers a specific 8-carbon amide-linked spacer with a terminal amine, a configuration that cannot be interchanged with shorter C6 analogs, PEG-based linkers, or pomalidomide-derived conjugates without compromising the designed spatial orientation, conjugation chemistry, or downstream PROTAC performance [3]. The quantitative differentiation below substantiates why procurement of this precise compound, rather than a generic alternative, is required for reproducible PROTAC development.

Quantitative Differentiation of Thalidomide-O-amido-C8-NH2 Against Closest Analogs


Extended C8 Alkyl Linker Length Provides 1.5× Greater Spatial Reach Than C6 Analog for Enhanced PROTAC Ternary Complex Formation

Thalidomide-O-amido-C8-NH2 incorporates an eight-carbon (C8) alkyl linker between the thalidomide CRBN-binding moiety and the terminal amine conjugation site [1]. In contrast, the closest analog, Thalidomide-O-amido-C6-NH2 (CAS 2245697-85-0), utilizes a six-carbon (C6) linker [2]. Measured 3D molecular modeling of PROTACs incorporating thalidomide-based linkers indicates that a C8 linker extends the spatial distance between the CRBN ligand and target ligand attachment point to approximately 10.7–14.1 Å, whereas C6-based configurations limit this distance to approximately 7.1–8.5 Å [3]. This ~1.5-fold increase in linker length directly influences the achievable spatial orientation required for efficient ternary complex formation between CRBN E3 ligase and the target protein [3].

PROTAC linker design cereblon ligand conjugate ternary complex spatial reach

24% Higher DMSO Solubility of TFA Salt Enables Higher Concentration Stock Solutions Versus C6 Analog TFA Salt

The trifluoroacetate (TFA) salt of Thalidomide-O-amido-C8-NH2 (CAS 1950635-16-1) exhibits DMSO solubility of ≥131 mg/mL (228.81 mM) . In contrast, the TFA salt of the C6 analog, Thalidomide-O-amido-C6-NH2 TFA (CAS 1950635-14-9), demonstrates DMSO solubility of ≥105.5 mg/mL (193.76 mM) . This represents a 24% higher mass solubility and an 18% higher molar solubility for the C8 TFA salt, enabling more concentrated stock solutions for PROTAC conjugation reactions .

PROTAC solubility DMSO stock preparation physicochemical properties

14% Higher Molecular Weight Distinguishes Thalidomide-O-amido-C8-NH2 from Direct Ether-Linked Thalidomide-O-C8-NH2 Analog

Thalidomide-O-amido-C8-NH2 (free base) has a molecular weight of 458.51 g/mol and a molecular formula of C23H30N4O6, incorporating an amide bond between the thalidomide-derived 4-hydroxy position and the C8 alkyl chain . The structurally related compound Thalidomide-O-C8-NH2 (CAS 1957235-91-4) replaces the amide linkage with a direct ether bond, resulting in a molecular weight of 401.46 g/mol and a formula of C21H27N3O5 . This 14% difference in molecular weight (57.05 g/mol) arises from the additional amide functional group (N and O atoms) in Thalidomide-O-amido-C8-NH2, which alters both physicochemical properties and the conjugation chemistry available at the linker terminus .

PROTAC building block molecular weight differentiation linker chemistry

Purity Specifications: Thalidomide-O-amido-C8-NH2 Free Base ≥98% and TFA Salt ≥99.11% Enable Reliable PROTAC Synthesis

Thalidomide-O-amido-C8-NH2 free base (CAS 1950635-15-0) is available with a purity specification of >98% [1]. The TFA salt form (CAS 1950635-16-1) achieves a higher purity of 99.11% . In comparison, the pomalidomide-based analog Pomalidomide-C8-NH2 (CAS 1957236-36-0) is typically supplied at ≥95% purity . The higher purity specification of Thalidomide-O-amido-C8-NH2, particularly the TFA salt at >99%, reduces the presence of impurities that could interfere with sensitive PROTAC conjugation chemistry or confound biological assay results [1].

PROTAC synthesis chemical purity quality control

Hydrochloride Salt Form Offers Distinct Conjugation and Solubility Profile Versus Free Base and TFA Salt

Thalidomide-O-amido-C8-NH2 hydrochloride (CAS 2415263-07-7) exhibits a molecular weight of 494.97 g/mol and is reported to have good solubility in water and common organic solvents including DCM, DMF, DMSO, and THF [1][2]. In contrast, the free base form (MW 458.51) and TFA salt (MW 572.53) present different solubility and conjugation compatibility profiles . The hydrochloride salt's enhanced aqueous solubility makes it preferable for direct aqueous conjugation protocols, while the TFA salt offers the highest DMSO solubility (≥131 mg/mL) . This differential salt form availability allows researchers to select the optimal form based on specific conjugation chemistry requirements (e.g., amide coupling, reductive amination) and solvent compatibility needs [2].

PROTAC conjugation chemistry salt form selection aqueous solubility

Optimal Research and Industrial Application Scenarios for Thalidomide-O-amido-C8-NH2


PROTAC Design Requiring Extended Spatial Reach for Ternary Complex Formation

When developing PROTACs targeting proteins with deep or sterically hindered binding pockets, the extended C8 linker length (providing ~10.7–14.1 Å spatial reach) of Thalidomide-O-amido-C8-NH2 is essential to achieve productive ternary complex formation between CRBN E3 ligase and the target protein [1]. This scenario is particularly relevant for kinases such as AURKA, where SAR studies demonstrate that linker length directly impacts degradation efficiency (DC50 3.9 nM and Dmax 89% achieved with optimized thalidomide-based PROTACs) [2].

High-Concentration DMSO Stock Preparation for PROTAC Conjugation Reactions

For PROTAC conjugation protocols requiring high-concentration stock solutions, the TFA salt of Thalidomide-O-amido-C8-NH2 (CAS 1950635-16-1) with DMSO solubility ≥131 mg/mL (228.81 mM) is the preferred form . This 24% higher solubility compared to the C6 analog TFA salt enables preparation of more concentrated reaction mixtures, reducing the required volume of DMSO and minimizing potential solvent interference in subsequent biological assays .

Aqueous-Phase Conjugation Workflows Utilizing Primary Amine Chemistry

The hydrochloride salt of Thalidomide-O-amido-C8-NH2 (CAS 2415263-07-7) offers enhanced water solubility, making it the optimal choice for aqueous-phase conjugation reactions such as amide coupling with carboxyl-containing targeting ligands or reductive amination with aldehyde-functionalized moieties [3]. The terminal primary amine provides a versatile chemical handle compatible with standard bioconjugation chemistries, including NHS ester activation and peptide coupling .

CRBN-Recruiting PROTAC Library Synthesis Requiring High-Purity Building Blocks

For PROTAC library synthesis where batch-to-batch consistency and minimal impurities are critical, the TFA salt of Thalidomide-O-amido-C8-NH2 with 99.11% purity specification provides a higher-purity alternative to pomalidomide-based analogs (≥95% purity) . This high purity reduces confounding factors in structure-activity relationship studies and ensures reproducible degradation efficiency data across library members .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amido-C8-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.